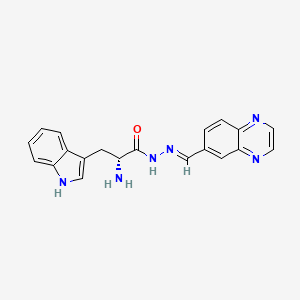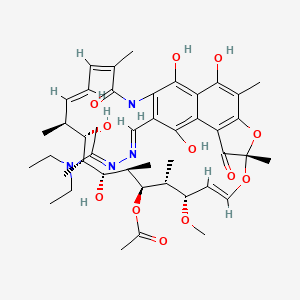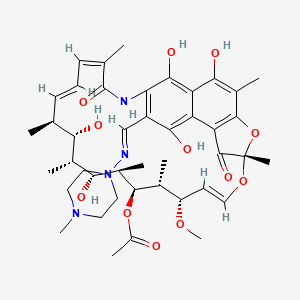
ROC-325
Overview
Description
ROC-325 is a novel small molecule inhibitor of autophagy, which has shown promising anticancer activity. Autophagy is a lysosomal-mediated degradation process that helps maintain cellular homeostasis by controlling the turnover of organelles and long-lived proteins. This compound has been developed to inhibit this process, thereby enhancing the efficacy of various anticancer therapies .
Mechanism of Action
Target of Action
The primary target of ROC-325 is the process of autophagy . Autophagy is an evolutionarily conserved lysosomal-mediated degradation process that facilitates the turnover of organelles and selected long-lived proteins . This process contributes to therapeutic resistance and malignant progression by generating alternative sources of metabolic fuel to maintain cell survival under stress conditions, including those imposed by hypoxia, radiation, chemotherapy, and targeted agents .
Mode of Action
This compound interacts with its targets by inhibiting autophagy through the disruption of lysosomal function . This disruption is achieved by triggering the accumulation of autophagosomes with undegraded cargo, an increase in lysosomal membrane permeability, deacidification of lysosomes, and elevated expression of LC3B, p62, and cathepsin D . These actions result in the inhibition of autophagic flux .
Biochemical Pathways
This compound affects the autophagy-dependent degradation pathways . By inhibiting autophagy, this compound disrupts the normal turnover of organelles and long-lived proteins, thereby affecting the cell’s ability to generate alternative sources of metabolic fuel under stress conditions .
Result of Action
The molecular and cellular effects of this compound’s action include diminished cell viability, antagonized clonogenic survival, and induced apoptosis in a therapeutically selective manner . In renal cell carcinoma (RCC) models, this compound has shown to be significantly more effective than hydroxychloroquine, a known autophagy inhibitor .
Preparation Methods
ROC-325 is synthesized using medicinal chemistry approaches that involve the modification of core elements from hydroxychloroquine and lucanthone. The synthetic route includes the formation of dimeric compounds that exhibit superior potency and tolerability compared to their monomeric counterparts . The structure of this compound has been confirmed through nuclear magnetic resonance and mass spectrometry analyses .
Chemical Reactions Analysis
ROC-325 undergoes several types of chemical reactions, primarily focusing on its role as an autophagy inhibitor. The compound induces the accumulation of autophagosomes with undegraded cargo, increases lysosomal membrane permeability, and deacidifies lysosomes . These reactions are typically carried out under conditions that promote autophagy inhibition, such as the presence of specific inhibitors or stress conditions like hypoxia .
Scientific Research Applications
ROC-325 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has demonstrated significant potential in enhancing the efficacy of various anticancer therapies by inhibiting autophagy . It has been shown to be effective against a broad range of tumor types with diverse genetic backgrounds . Additionally, this compound has been investigated for its potential use in treating pulmonary hypertension by inhibiting autophagy and enhancing endothelial nitric oxide synthase activity .
Comparison with Similar Compounds
ROC-325 is compared with other autophagy inhibitors such as hydroxychloroquine and lucanthone. While hydroxychloroquine has been widely used as an autophagy inhibitor, it has shown limited efficacy in clinical trials due to its inability to completely inhibit autophagy at tolerable doses . This compound, on the other hand, has demonstrated superior potency and tolerability, making it a more effective option for inhibiting autophagy . Other similar compounds include Lys05, another dimeric agent that inhibits autophagy, but this compound is chemically distinct and has shown better efficacy in preclinical studies .
References
Properties
IUPAC Name |
1-[2-[2-[(7-chloroquinolin-4-yl)amino]ethyl-methylamino]ethylamino]-4-methylthioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4OS/c1-18-7-10-23(26-27(34)21-5-3-4-6-25(21)35-28(18)26)32-14-16-33(2)15-13-31-22-11-12-30-24-17-19(29)8-9-20(22)24/h3-12,17,32H,13-16H2,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUYKEGAEIYPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NCCN(C)CCNC3=C4C=CC(=CC4=NC=C3)Cl)C(=O)C5=CC=CC=C5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid](/img/structure/B610461.png)



![methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B610468.png)









